7-Chlorocamptothecin
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Overview
Description
7-Chlorocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives, including this compound, are known for their potent anticancer properties. These compounds inhibit the enzyme DNA topoisomerase I, which is essential for DNA replication and transcription, leading to DNA damage and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorocamptothecin typically involves the chlorination of camptothecin. One common method is the reaction of camptothecin with thionyl chloride in the presence of a base such as pyridine. This reaction introduces a chlorine atom at the 7-position of the camptothecin molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorocamptothecin undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the lactone ring or other functional groups.
Reduction: Reduction reactions can alter the quinoline moiety.
Substitution: Halogen substitution reactions can introduce different functional groups at the 7-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various 7-substituted camptothecin analogs .
Scientific Research Applications
7-Chlorocamptothecin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes, particularly DNA replication and repair.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying topoisomerase I inhibition .
Mechanism of Action
7-Chlorocamptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A water-soluble derivative used in chemotherapy.
Irinotecan: Another derivative used to treat colorectal cancer.
Belotecan: A semi-synthetic derivative with improved pharmacological properties.
Uniqueness of 7-Chlorocamptothecin: this compound is unique due to the presence of a chlorine atom at the 7-position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance its stability, solubility, and potency compared to other camptothecin derivatives .
Properties
CAS No. |
41646-05-3 |
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Molecular Formula |
C20H15ClN2O4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
10-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C20H15ClN2O4/c1-2-20(26)13-7-15-17-11(16(21)10-5-3-4-6-14(10)22-17)8-23(15)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3 |
InChI Key |
KUAKYFCHUDSMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)Cl)O |
Origin of Product |
United States |
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